N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Description
"N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide" (CAS: 951900-93-9) is a synthetic carboxamide derivative with a molecular formula of C₁₈H₂₁NO₅S and a molecular weight of 363.4 g/mol . The compound features:
- A furan-2-carboxamide core substituted at the 5-position with a (2-methylphenoxy)methyl group.
- An N-methyl-1,1-dioxidotetrahydrothiophen-3-amine moiety attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13-5-3-4-6-16(13)23-11-15-7-8-17(24-15)18(20)19(2)14-9-10-25(21,22)12-14/h3-8,14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJKCQGAGBTZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N(C)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels. It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, decreasing its excitability.
Biochemical Pathways
The activation of GIRK1/2 channels by this compound affects several biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator. It also has improved metabolic stability over the prototypical urea-based compounds. These properties suggest that the compound has good bioavailability.
Result of Action
The activation of GIRK1/2 channels by this compound leads to a decrease in cell excitability. This can have various effects depending on the specific cell type and the physiological context. For example, in neurons, this could lead to a decrease in neuronal firing, potentially affecting processes such as pain perception, reward/addiction, and anxiety.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrahydrothiophenyl moiety and a furan ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 363.4 g/mol. Its structure includes various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₅S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 951901-01-2 |
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biomolecules, including proteins and enzymes, potentially influencing their activity. This interaction could modulate specific biological pathways relevant to various diseases, making the compound a candidate for further investigation in pharmacology.
The compound's mechanism of action appears to involve binding to specific protein targets, which may lead to modulation of signaling pathways. The presence of the dioxidotetrahydrothiophenyl moiety is thought to enhance its reactivity and interaction capabilities with biological macromolecules.
1. Interaction Studies
Research indicates that compounds with similar structural features have shown varying degrees of biological activity. For instance, derivatives containing the thiophene moiety have been evaluated for their inhibitory effects on specific enzymes:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | 0.30 | Potent GIRK channel activator |
| F8–B22 | 1.55 | Non-peptidomimetic inhibitor of SARS-CoV-2 M pro |
These studies suggest that the compound may possess significant therapeutic potential, particularly in modulating ion channels and inhibiting viral proteases.
2. Structural Similarity and Activity Correlation
A comparative analysis of structurally similar compounds reveals insights into how modifications influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)benzamide | Dioxidotetrahydrothiophenyl and ethoxy groups | Focused on different substituents on benzene |
| 5-Methylfuran derivatives | Furan ring with various substituents | Variability in biological activity |
This table illustrates that structural variations can significantly impact the biological properties and potential applications of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (carboxamide, heterocyclic cores, or substituent patterns) and are compared based on molecular properties and synthetic relevance:
Key Comparative Insights
Core Heterocycle Influence: The furan-2-carboxamide core in the target compound is simpler than the fused naphtho[2,1-b]furan or furo[2,3-b]pyridine systems in analogues. This may reduce steric hindrance but limit π-π stacking interactions critical for target binding .
Substituent Effects: The 2-methylphenoxy group in the target compound introduces moderate lipophilicity, whereas 2-chlorophenyl (CAS: 951900-97-3) increases electronegativity, possibly altering binding affinity . Nitro and acetyl groups in naphthofuran derivatives correlate with antibacterial activity, suggesting that similar substituents on the target compound could modulate bioactivity .
Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of furan-2-carboxylic acid derivatives with 2-methylphenoxy methyl halides, followed by carboxamide coupling—a route analogous to methods in and . In contrast, furopyridine carboxamides require multi-step coupling (e.g., HATU-mediated amidation), as seen in –7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
